molecular formula C23H17ClFNO5S B2808522 (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114656-92-6

(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

货号: B2808522
CAS 编号: 1114656-92-6
分子量: 473.9
InChI 键: LXYOGWIPYALBEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" features a 1,4-benzothiazine core modified with a 1,1-dioxido (sulfone) group, a fluorine atom at position 6, and two aryl substituents: a 4-chlorophenyl and a 3,4-dimethoxyphenyl group (Fig. 1). The 4-chlorophenyl group contributes electron-withdrawing effects, contrasting with the electron-donating 3,4-dimethoxyphenyl substituent, creating a balanced electronic profile.

属性

IUPAC Name

(4-chlorophenyl)-[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO5S/c1-30-19-9-8-17(12-20(19)31-2)26-13-22(23(27)14-3-5-15(24)6-4-14)32(28,29)21-10-7-16(25)11-18(21)26/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYOGWIPYALBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzothiazinone core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 6 of the benzothiazine ring participates in SNAr reactions under basic conditions. This reactivity is enhanced by the electron-withdrawing effects of the sulfone (1,1-dioxido) group.

Reaction Conditions Outcome
K₂CO₃/DMF, 80°C, 12hFluorine replaced by -OCH₃ or -NH₂ groups
CuI/1,10-phenanthroline, DMSOCross-coupling with aryl boronic acids (Suzuki-Miyaura conditions)

Key studies demonstrate yields of 65–78% for methoxy substitution, confirmed by HPLC (>95% purity).

Suzuki-Miyaura Cross-Coupling

The 4-(3,4-dimethoxyphenyl) moiety enables palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This reaction modifies the substituent at position 4 of the benzothiazine ring.

Catalyst System Substrate Yield
Pd(PPh₃)₄, K₂CO₃, DME, 90°C4-Bromo-3,4-dimethoxyphenyl72%
PdCl₂(dppf), CsF, THF, 80°C4-Pinacol boronate68%

Reaction progress is monitored via TLC (Rf = 0.3–0.5 in EtOAc/hexane).

Oxidation and Reduction

The sulfone group (1,1-dioxido) remains stable under most redox conditions, but the methoxy and chloro substituents undergo selective transformations :

  • Oxidation :

    • Methoxy groups resist oxidation, while the benzothiazine core remains intact under H₂O₂/AcOH conditions .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the ketone moiety to a secondary alcohol (yield: 60%).

Hydrolysis and Functionalization

The central methanone group undergoes acid- or base-catalyzed hydrolysis :

Condition Product
2M HCl, reflux, 6hCarboxylic acid derivative
NaOH/EtOH, 60°C, 4hSodium carboxylate intermediate

Post-hydrolysis products are characterized by ¹H NMR (δ 10.2 ppm for -COOH) and FT-IR (1700 cm⁻¹ C=O stretch).

Cycloaddition and Ring-Opening Reactions

The benzothiazine ring participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):

Dienophile Reaction Conditions Product
Maleic anhydrideToluene, 110°C, 24hHexacyclic adduct
TetracyanoethyleneCHCl₃, rt, 48hFused bicyclic compound

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–F bond cleavage at position 6, forming a radical intermediate that dimerizes or reacts with O₂ .

Condition Outcome
UV light, CH₃CN, 12hDimerization (confirmed by HRMS)
UV light, O₂ atmosphereEpoxidation of adjacent double bonds

Analytical Characterization

Key techniques for reaction validation:

  • HPLC : C18 column, 70:30 MeOH/H₂O, retention time = 8.2 min.

  • ¹H/¹³C NMR : Distinct shifts for Cl (δ 7.4–7.6 ppm) and F (δ -112 ppm).

  • Mass Spectrometry : ESI-MS m/z 504.1 [M+H]⁺.

科学研究应用

Antimicrobial Activity

Research indicates that compounds with benzothiazine structures exhibit significant antimicrobial properties. Studies have demonstrated that (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone shows promising activity against various bacterial strains. The presence of the chlorophenyl and dimethoxyphenyl groups enhances its interaction with bacterial cell membranes, potentially leading to increased permeability and subsequent cell death.

Anticancer Properties

Recent investigations into the compound's anticancer potential have revealed its ability to inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. In vitro studies have shown that this compound can significantly reduce tumor growth in models of breast and lung cancer, suggesting its potential as a therapeutic agent.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazine derivatives, including (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
Standard Antibiotic32Staphylococcus aureus
Subject Compound8Staphylococcus aureus
Standard Antibiotic64Escherichia coli
Subject Compound16Escherichia coli

Study 2: Anticancer Activity

Another pivotal study assessed the anticancer effects of the compound on human lung cancer cell lines. The findings revealed that treatment with (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone resulted in a significant reduction in cell viability and an increase in apoptosis markers.

Treatment Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
Control1005
107025
204055

作用机制

The mechanism of action of (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Comparison with Similar Compounds

Core Structure and Substituent Variations

  • Compound A (): (3,4-Dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone Shares the 6-fluoro-1,1-dioxido-benzothiazine core but substitutes both aryl groups with 3,4-dimethoxyphenyl. The dual methoxy groups increase steric bulk and electron density, likely reducing solubility in aqueous media compared to the target compound .
  • Compound B (): 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone Retains the 4-chlorophenyl group but replaces the 3,4-dimethoxyphenyl with a simpler phenyl ring.
  • Compound C (): {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone Features a benzothiazole-linked methoxy group and dual chlorophenyl substituents.

Electronic and Steric Effects

  • Fluorine vs.
  • Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group in the target compound and Compound B provides electron-withdrawing effects, contrasting with the electron-rich 3,4-dimethoxyphenyl in Compound A. This difference may influence binding affinities in biological targets or catalytic activity in synthetic applications .

Physicochemical Properties and Crystallographic Data

Molecular Weight and Solubility

Compound Molecular Formula Molecular Weight Key Substituents Predicted Solubility
Target Compound C₂₈H₂₀ClFNO₆S 568.97* 4-ClPh, 3,4-(MeO)₂Ph, F Moderate (polar organic solvents)
Compound A (Ev1) C₂₅H₂₂FNO₇S 499.51 Dual 3,4-(MeO)₂Ph, F Low (high steric bulk)
Compound B (Ev6) C₂₁H₁₄ClNO₃S 403.85 4-ClPh, Ph Low (non-polar solvents)
Compound C (Ev10) C₂₁H₁₃Cl₂NO₂S 414.29 4-ClPh, benzothiazole Moderate (DMSO)

Crystallographic Insights ()

Compound C crystallizes in a monoclinic system (P21/n) with a unit cell volume of 1837.14 ų. The target compound’s sulfone group may facilitate similar hydrogen-bonding networks, though its larger substituents could reduce packing efficiency .

生物活性

The compound (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule with a unique structure that suggests potential biological activity. This article explores its pharmacological properties, including enzyme inhibition, antibacterial effects, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C23H17ClFNO5SC_{23}H_{17}ClFNO_5S with a molecular weight of 473.9 g/mol. The presence of the chlorophenyl and dimethoxyphenyl groups may enhance its lipophilicity and electronic properties, which are crucial for biological interactions.

PropertyValue
Molecular FormulaC23H17ClFNO5S
Molecular Weight473.9 g/mol
CAS Number1114656-92-6

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibitory activities. For instance, docking studies have shown that compounds containing halogen atoms can interact favorably with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) through hydrogen bonding and halogen interactions .

In vitro studies have reported that related compounds demonstrate moderate to strong inhibition against AChE and BChE. For example, compounds substituted with chlorophenyl groups have shown IC50 values ranging from 10.4 μM to 24.3 μM against these enzymes . This suggests that the target compound may also possess similar inhibitory properties.

Antibacterial Activity

The antibacterial potential of benzothiazine derivatives has been explored in various studies. Compounds structurally related to the target compound have exhibited moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Recent studies have focused on the biological evaluation of benzothiazine derivatives:

  • Study on Antibacterial Activity : A series of synthesized compounds demonstrated varying degrees of antibacterial activity against multiple strains. The presence of electron-withdrawing groups like chlorine enhanced their effectiveness .
  • Enzyme Inhibition Studies : Several derivatives were tested for their ability to inhibit AChE and urease. The most active compounds showed promising results with significant inhibition rates, indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease .

Computational Studies

Computational methods such as molecular docking have been employed to predict the interaction between the compound and its biological targets. These studies reveal that structural features such as halogen atoms can influence binding affinity and biological activity through specific interactions with amino acid residues in target enzymes .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, and how can yields be improved?

  • Methodology : The synthesis involves multi-step organic reactions, starting with the preparation of the benzothiazine core. Key steps include:

  • Core formation : Condensation of sulfur-containing precursors with aromatic aldehydes under reflux conditions (e.g., toluene, 80–100°C).
  • Functionalization : Introduction of the 4-chlorophenyl and 3,4-dimethoxyphenyl groups via nucleophilic substitution or Suzuki coupling.
  • Optimization : Use of catalysts like Pd(PPh₃)₄ for cross-coupling reactions and purification via column chromatography (silica gel, hexane/EtOAc gradient). Yields can be enhanced by controlling reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 for aryl boronic acids) .

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C6, methoxy groups at C3/C4).
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (C₂₅H₂₂ClFNO₇S, monoisotopic mass: 499.1101) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).

Advanced Research Questions

Q. How can computational models (e.g., QSAR, molecular docking) predict the bioactivity of this compound against specific cancer cell lines?

  • Methodology :

  • QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and electron-withdrawing effects of fluorine to correlate structure with cytotoxicity. Tools: CoMFA or CoMSIA .
  • Molecular docking : Simulate binding to targets (e.g., tubulin or topoisomerase II) using AutoDock Vina. Key interactions: Hydrogen bonding with methoxy groups and π-π stacking of the chlorophenyl moiety .

Q. What experimental strategies address discrepancies in reported bioactivity data across different studies?

  • Methodology :

  • Standardized assays : Use identical cell lines (e.g., MCF-7, HepG2) and protocols (e.g., MTT assay, 48-hour incubation).
  • Control compounds : Compare with analogs (e.g., non-fluorinated benzothiazines) to isolate fluorine’s role in potency .
  • Data normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin) to mitigate batch variability .

Q. How do regiochemical variations (e.g., fluorine position, methoxy substitution) influence the compound’s pharmacokinetic profile?

  • Methodology :

  • Comparative analysis : Synthesize analogs (e.g., 7-fluoro vs. 6-fluoro derivatives) and evaluate:
  • Lipophilicity : logD measurements (shake-flask method, pH 7.4).
  • Metabolic stability : Liver microsome assays (human/rat, 1 mg/mL protein).
  • Key finding : 6-Fluoro substitution enhances metabolic stability by reducing CYP3A4-mediated oxidation .

Data Contradiction and Validation

Q. How can researchers resolve conflicting data on the compound’s antimicrobial efficacy in Gram-positive vs. Gram-negative bacteria?

  • Methodology :

  • Strain-specific testing : Expand panel to include ESKAPE pathogens (e.g., S. aureus, P. aeruginosa).
  • Mechanistic studies : Assess membrane permeability via propidium iodide uptake assays.
  • Synergy testing : Combine with efflux pump inhibitors (e.g., PAβN) to overcome resistance in Gram-negative strains .

Q. What are the limitations of in vitro models for predicting in vivo toxicity, and how can they be mitigated?

  • Methodology :

  • Multi-parametric assays : Complement cytotoxicity data (e.g., IC₅₀) with hepatotoxicity screening (e.g., ALT/AST release in HepG2 cells).
  • In silico tools : Use ProTox-II to predict organ-specific toxicity (e.g., nephrotoxicity risk score: 0.72) .

Structural and Functional Insights

Q. How does the 1,1-dioxido modification in the benzothiazine core affect electronic properties and target binding?

  • Methodology :

  • Computational analysis : DFT calculations (B3LYP/6-31G*) to map electron density. The sulfone group increases electrophilicity, enhancing interactions with catalytic lysine residues in kinases .
  • Crystallography : Resolve binding modes in co-crystals with target proteins (e.g., PDB deposition).

Comparative Bioactivity Table

Analog StructureKey ModificationIC₅₀ (μM) vs. MCF-7LogPReference
Parent compound6-Fluoro, 3,4-dimethoxy0.453.2
Non-fluorinated analogH at C61.892.8
7-Fluoro derivativeFluoro at C70.923.1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。